[(4-Bromo-2,6-dimethoxyphenyl)methyl](methyl)amine hydrochloride
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Overview
Description
(4-Bromo-2,6-dimethoxyphenyl)methylamine hydrochloride is a chemical compound that belongs to the class of substituted phenethylamines It is characterized by the presence of a bromine atom at the 4-position and two methoxy groups at the 2- and 6-positions on the phenyl ring, along with a methylamine group attached to the benzyl position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,6-dimethoxyphenyl)methylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Reduction: Reduction of the aldehyde group to form the corresponding alcohol.
Amination: Conversion of the alcohol to the corresponding amine using methylamine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,6-dimethoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenethylamines.
Scientific Research Applications
(4-Bromo-2,6-dimethoxyphenyl)methylamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromo-2,6-dimethoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): A well-known psychedelic compound with similar structural features but different substitution patterns.
DOB (2,5-Dimethoxy-4-bromoamphetamine): Another psychedelic compound with a similar bromine and methoxy substitution pattern but an amphetamine backbone.
Uniqueness
(4-Bromo-2,6-dimethoxyphenyl)methylamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H15BrClNO2 |
---|---|
Molecular Weight |
296.59 g/mol |
IUPAC Name |
1-(4-bromo-2,6-dimethoxyphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H14BrNO2.ClH/c1-12-6-8-9(13-2)4-7(11)5-10(8)14-3;/h4-5,12H,6H2,1-3H3;1H |
InChI Key |
MRFWHXINSAWZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C(C=C1OC)Br)OC.Cl |
Origin of Product |
United States |
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